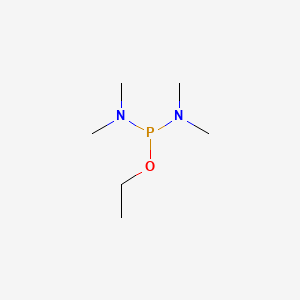
Phosphorodiamidous acid, N,N,N',N'-tetramethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester is an organophosphorus compound with the molecular formula C6H17N2OP. It is a derivative of phosphorodiamidous acid, where the hydrogen atoms are replaced by ethyl and tetramethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester can be synthesized through the reaction of phosphorodiamidous acid with ethyl alcohol and tetramethylamine. The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodiamidic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphorodiamidous compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various phosphorodiamidic acid derivatives, reduced phosphorodiamidous compounds, and substituted phosphorodiamidous esters.
Applications De Recherche Scientifique
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, isopropyl ester: Contains an isopropyl group instead of an ethyl group.
Uniqueness
Phosphorodiamidous acid, N,N,N’,N’-tetramethyl-, ethyl ester is unique due to its specific ethyl ester group, which imparts distinct chemical and physical properties compared to its methyl and isopropyl counterparts. These properties make it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
3402-24-2 |
|---|---|
Formule moléculaire |
C6H17N2OP |
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
N-[dimethylamino(ethoxy)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H17N2OP/c1-6-9-10(7(2)3)8(4)5/h6H2,1-5H3 |
Clé InChI |
CMCMBIRWWIKAGG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(N(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


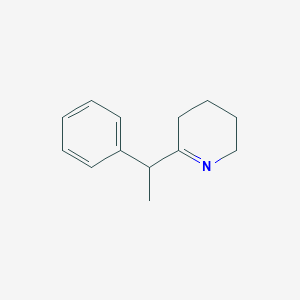
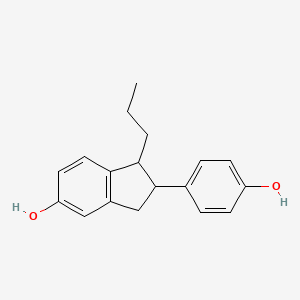
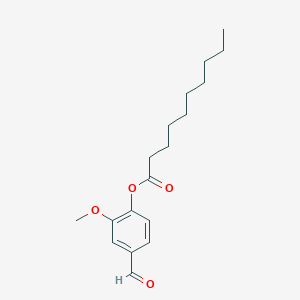
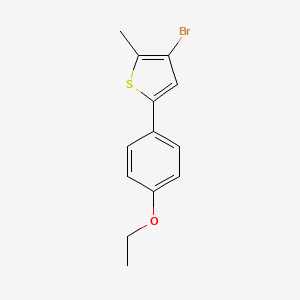

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
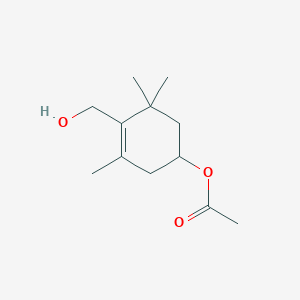
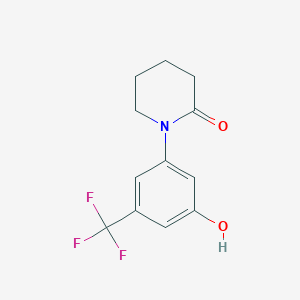
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)
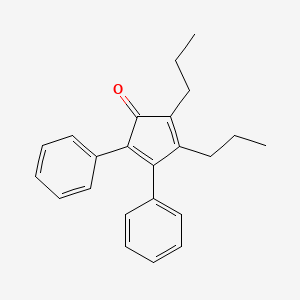
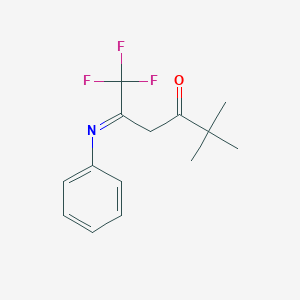
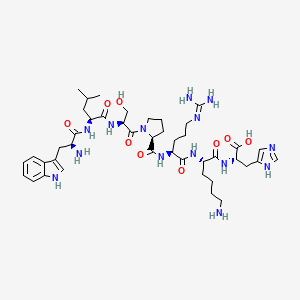
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
